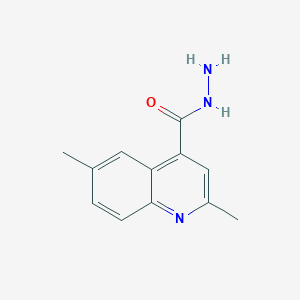

2,6-Dimethylquinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylquinoline-4-carbohydrazide is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest, while not directly synthesized in the provided papers, is closely related to the quinoline derivatives that have been synthesized and studied for their structural and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids was achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, as described in one of the studies . Another study reported the synthesis of a substituted quinoline-6-carbohydrazide by reacting ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2,6-dimethylquinoline-4-carbohydrazide.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. The structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established using X-ray structural analysis, which confirmed the formation of the desired compounds . Another study determined the structure of 2,6-dimethylquinolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c and is nearly planar . These structural analyses are important for the characterization of quinoline derivatives, including 2,6-dimethylquinoline-4-carbohydrazide.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, the reaction of quinoline-6-carbohydrazide with phenyl isothiocyanate led to the formation of phenylhydrazinecarbothioamide, which could further cyclize to form triazole and thiadiazole derivatives . Additionally, the reaction with carbon disulfide yielded a quinolyl-substituted 1,3,4-oxadiazole . These reactions demonstrate the reactivity of quinoline carbohydrazides and provide a basis for predicting the chemical behavior of 2,6-dimethylquinoline-4-carbohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The planarity of the quinoline core, as observed in 2,6-dimethylquinolin-4(1H)-one, can affect the compound's electronic properties and intermolecular interactions . The introduction of various substituents can also modify the compound's solubility, stability, and reactivity. For instance, the introduction of imidazolinylamino groups to the quinoline ring resulted in the formation of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines with diverse substituents, illustrating the versatility of quinoline derivatives . These properties are essential for the application of quinoline derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

-

Chemical Properties and Synthesis

- “2,6-Dimethylquinoline-4-carbohydrazide” is a chemical compound with the CAS Number: 613656-68-1 and Linear Formula: . It is typically stored at room temperature and is available in solid form .

- A related compound, ethyl 2,4-dimethylquinoline-3-carboxylate, can be obtained through the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .

-

Potential Therapeutic Applications

- Quinoline, which is a core structure in “2,6-Dimethylquinoline-4-carbohydrazide”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This suggests that “2,6-Dimethylquinoline-4-carbohydrazide” could potentially be used in the synthesis of new drugs.

-

Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

- A related compound, 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide, has been synthesized using a green and efficient methodology . This compound has been explored for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

- The 4-quinolone scaffold, which is a part of “2,6-Dimethylquinoline-4-carbohydrazide”, is a privileged scaffold in medicinal chemistry. It is found in more than 60 FDA approved drugs .

-

Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

- A related compound, 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide, has been synthesized using a green and efficient methodology . This compound has been explored for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

- The 4-quinolone scaffold, which is a part of “2,6-Dimethylquinoline-4-carbohydrazide”, is a privileged scaffold in medicinal chemistry. It is found in more than 60 FDA approved drugs .

properties

IUPAC Name |

2,6-dimethylquinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNBKRDYKNEHSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411720 |

Source

|

| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylquinoline-4-carbohydrazide | |

CAS RN |

613656-68-1 |

Source

|

| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)